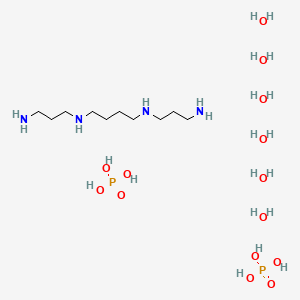

![molecular formula C17H34N2O4S B6328321 1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] CAS No. 945683-37-4](/img/structure/B6328321.png)

1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4], is an ionic liquid that has been studied for its potential use in various scientific research applications. This compound is a member of the imidazolium family of ionic liquids, which are salts composed of an organic cation and an inorganic anion. BDiMIM [OcSO4] has a wide variety of properties, including thermal stability, non-flammability, and low vapor pressure, that make it attractive for use in a range of scientific research applications.

Aplicaciones Científicas De Investigación

Solubility and Micellization Studies

Research has shown that trisubstituted imidazolium-based ionic liquids, such as BDiMIM[OcSO4], affect the critical micelle concentration (cmc) of surfactants like sodium dodecylsulfate (SDS) in aqueous media. This influence is pivotal for understanding micellization behavior, which is crucial in detergency, emulsification, and drug delivery systems. Studies using techniques like conductometry and pyrene fluorescence probe analysis have provided insights into the temperature-dependent variations in cmc and the thermodynamics of micellization processes (Pal & Pillania, 2014).

Liquid-Liquid Equilibria

The study of liquid-liquid equilibria (LLE) in binary systems containing ionic liquids and hydrocarbons is essential for understanding the solubility and miscibility of ionic liquids in various solvents. This knowledge is crucial for applications in separation processes and chemical synthesis. Research on LLE involving BDiMIM[OcSO4] and hydrocarbons has provided valuable data for predicting liquidus curves and understanding the solubility behavior of ionic liquids in organic solvents (Domańska, Pobudkowska, & Eckert, 2006).

Thermophysical Properties

The thermophysical properties of BDiMIM[OcSO4], including density, excess molar volumes, and enthalpies, have been extensively studied. These properties are critical for designing and optimizing processes in chemical engineering and material science. Research has shown that BDiMIM[OcSO4] exhibits unique behavior in solutions with hydrocarbons and alcohols, which is essential for applications in solvent extraction and catalysis (Domańska, Pobudkowska, & Wiśniewska, 2006).

Ultrafast Solvent Dynamics

Understanding the ultrafast solvent dynamics of ionic liquids like BDiMIM[OcSO4] is crucial for applications in fast chemical reactions and advanced material science. Studies employing optical heterodyne-detected Raman-induced Kerr-effect spectroscopy (OHD-RIKES) have provided insights into the effects of cation and anion substitution on the low-frequency librational modes of ionic liquids, which is significant for designing ionic liquids with tailored properties for specific applications (Giraud, Gordon, Dunkin, & Wynne, 2003).

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application in high-temperature processes, such as lubrication, thermal fluids, and high-temperature organic reactions. Research on the thermal stability of BDiMIM[OcSO4] using thermogravimetric analysis (TG) has shown that it is one of the more thermally stable imidazolium ionic liquids, which broadens its potential applications in industrial processes (Salgado, Villanueva, Parajó, & Fernández, 2013).

Propiedades

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRGWXSVEYENPA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6328275.png)

![5-[(4-Methoxyphenyl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B6328329.png)